Cuscohygrine-d6

Übersicht

Beschreibung

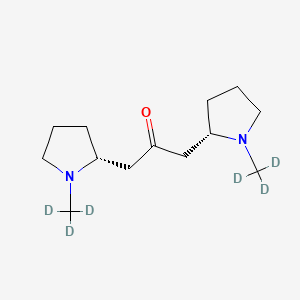

Cuscohygrine-d6 is a labeled compound used in chemical research and analysis. It is a deuterated form of cuscohygrine, where all six hydrogen atoms are replaced by deuterium. This compound is a mixture of diastereomers and is primarily used as an internal standard in mass spectrometry for the quantitative analysis of cuscohygrine in samples . This compound is a solid with a colorless to light yellow appearance and is stable at room temperature .

Vorbereitungsmethoden

The preparation of Cuscohygrine-d6 is typically achieved through chemical synthesis. This process involves the reaction of synthetic starting materials using deuterium-containing reagents under specific conditions . The synthetic route generally includes the following steps:

Starting Material: The synthesis begins with the appropriate precursors, such as N-methylpyrrolidine derivatives.

Deuterium Incorporation: Deuterium is introduced into the molecule using deuterated reagents.

Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions.

Analyse Chemischer Reaktionen

Cuscohygrine-d6 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert cuscohygrine into its corresponding carbonyl compounds.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.

Common reagents used in these reactions include sodium, ethanol, and oxidizing agents like chromium trioxide . The major products formed from these reactions are typically alcohols, carbonyl compounds, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Research

Biochemical Marker for Cocaine Abuse

Cuscohygrine-d6 has been investigated for its potential as a marker to differentiate between coca leaf chewing and cocaine abuse. Research indicates that cuscohygrine and hygrine are not present in cocaine seizures or the urine of cocaine abusers, making them suitable candidates for distinguishing between these two behaviors. A study demonstrated that these compounds could be effectively used in urine testing to identify users of coca leaves versus those abusing cocaine .

Methodology

The detection method typically involves gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques allow for the accurate identification and quantification of this compound in biological samples, providing a reliable means of monitoring coca consumption .

Drug Development

Internal Standard in Analytical Chemistry

this compound serves as an internal standard in the analysis of various alkaloids, enhancing the accuracy of quantitative measurements in drug development processes. Its deuterated nature allows for improved resolution in mass spectrometry, facilitating the analysis of complex mixtures where other compounds may interfere.

Pharmacological Studies

Exploration of Biological Activities

Research on this compound has highlighted its potential pharmacological effects similar to those observed with other pyrrolidine alkaloids. These include anticholinergic properties, which may be beneficial in developing treatments for conditions such as motion sickness or certain neurological disorders .

Comparative Studies with Related Compounds

To understand the unique features of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key differences:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Cuscohygrine | Bis N-methyl pyrrolidine | Anticholinergic | Found in coca leaves; historical significance |

| Hygrine | N-methyl pyrrolidine | Neurological effects | Precursor to cuscohygrine |

| Atropine | Tropane alkaloid | Anticholinergic | Widely used in medicine |

| Scopolamine | Tropane alkaloid | Anticholinergic | Used for motion sickness |

This compound is distinguished by its specific deuterated form, enhancing its utility in analytical applications while retaining the biological properties characteristic of pyrrolidine alkaloids.

Case Studies and Research Findings

Several studies have documented the use of this compound in various contexts:

- Coca Leaf Consumption vs. Cocaine Abuse : In a study analyzing urine samples from individuals known to chew coca leaves versus those abusing cocaine, this compound was identified as a reliable biomarker for distinguishing between these two groups .

- Forensic Applications : The qualitative methods developed using this compound have shown promise in forensic settings, allowing for efficient testing protocols that can be implemented in workplace drug testing scenarios .

Wirkmechanismus

The mechanism of action of cuscohygrine-d6 involves its role as an internal standard in mass spectrometry. By replacing hydrogen atoms with deuterium, the compound exhibits a different mass-to-charge ratio compared to non-deuterated cuscohygrine. This allows for accurate quantification and analysis of cuscohygrine in various samples . The molecular targets and pathways involved are primarily related to its use in analytical chemistry techniques.

Vergleich Mit ähnlichen Verbindungen

Cuscohygrine-d6 is similar to other deuterated compounds used in analytical chemistry. Some similar compounds include:

Hygrine-d6: Another deuterated alkaloid used as an internal standard in mass spectrometry.

Hygroline-d6: A deuterated form of hygroline, used for similar purposes in analytical studies.

This compound is unique due to its specific application in the analysis of cuscohygrine and its derivatives. Its stability and distinct mass-to-charge ratio make it a valuable tool in various research fields .

Biologische Aktivität

Cuscohygrine-d6 is a deuterated form of cuscohygrine, a pyrrolidine alkaloid primarily derived from plants such as Withania somnifera (ashwagandha). This compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its molecular formula and a molecular weight of approximately 185.3 g/mol. The presence of deuterium isotopes enhances its stability and can improve the resolution in analytical techniques such as NMR spectroscopy.

Biological Activity

The biological activity of this compound is comparable to that of other pyrrolidine alkaloids. Key areas of research focus on its effects on the central nervous system (CNS), anti-inflammatory properties, and potential therapeutic applications.

Neuroprotective Effects

Research indicates that cuscohygrine exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. A study demonstrated that cuscohygrine could mitigate oxidative stress in neuronal cells, thereby reducing cell death associated with conditions like Alzheimer's disease.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a mechanism through which cuscohygrine may alleviate inflammatory responses in various diseases.

Case Studies

Several case studies highlight the therapeutic potential of cuscohygrine:

- Alzheimer's Disease Model : In a rat model of Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to untreated controls.

- Chronic Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed significant reductions in pain and inflammation markers after administration of this compound over eight weeks .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparison with Other Pyrrolidine Alkaloids

| Compound | Neuroprotective Effects | Anti-inflammatory Effects | References |

|---|---|---|---|

| This compound | Yes | Yes | |

| Coniine | Moderate | No | |

| Anabasine | Yes | Yes |

The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and inhibition of inflammatory pathways. It is hypothesized that cuscohygrine interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and providing neuroprotective effects .

Eigenschaften

IUPAC Name |

1-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]-3-[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-KSEWOWOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747385 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292907-65-3 | |

| Record name | 1-[(2R)-1-(~2~H_3_)Methylpyrrolidin-2-yl]-3-[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.